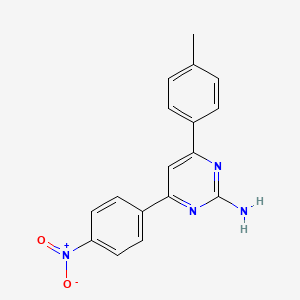
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (NPNPA) is an important organic compound used in a wide variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with two nitrophenyl groups attached to a pyrimidine ring. NPNPA has been studied extensively due to its unique properties and potential applications in the fields of materials science, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a model compound for studying the structure and reactivity of nitrogen-containing heterocycles. It has also been used in the synthesis of pharmaceuticals and in the development of materials for electronic devices.
Mecanismo De Acción
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several distinct mechanisms of action. It can act as an electron donor, donating electrons to electron-deficient molecules. It can also act as an electron acceptor, accepting electrons from electron-rich molecules. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have antioxidant and anti-inflammatory activities. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been found to have cytotoxic and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and handle in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has numerous potential applications in the future. It could be used in the development of new pharmaceuticals and materials for electronic devices. Additionally, it could be used to develop new catalysts for organic synthesis, and to study the structure and reactivity of nitrogen-containing heterocycles. Finally, it could be used to develop new antibacterial and antifungal agents, and to study the biochemical and physiological effects of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Métodos De Síntesis
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized from 3-nitrophenol and 4-nitrophenol in a two-step process. In the first step, the nitrophenols are reacted with ethylenediamine to form the corresponding aminonitrophenols. In the second step, the aminonitrophenols are reacted with anhydrous aluminum chloride to form the desired 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. This reaction requires careful control of the reaction temperature and pH, as well as the use of an inert atmosphere.
Propiedades
IUPAC Name |
4-(3-nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c17-16-18-14(10-4-6-12(7-5-10)20(22)23)9-15(19-16)11-2-1-3-13(8-11)21(24)25/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOKYPUQAOVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














